molecular formula C7H3N3O7 B1619841 2,4,6-Trinitrobenzaldehyde CAS No. 606-34-8

2,4,6-Trinitrobenzaldehyde

Cat. No.: B1619841
CAS No.: 606-34-8
M. Wt: 241.11 g/mol
InChI Key: HWFUMAYINFTNSZ-UHFFFAOYSA-N
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Description

2,4,6-Trinitrobenzaldehyde is an aromatic compound with the molecular formula C7H3N3O7. It is characterized by the presence of three nitro groups (-NO2) and an aldehyde group (-CHO) attached to a benzene ring. This compound is known for its high reactivity and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Trinitrobenzaldehyde can be synthesized through the nitration of benzaldehyde. The process involves the introduction of nitro groups into the benzene ring of benzaldehyde using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to prevent over-nitration and decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trinitrobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form 2,4,6-Trinitrobenzoic acid.

    Reduction: The nitro groups can be reduced to amino groups, leading to the formation of 2,4,6-Triaminobenzaldehyde.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Sodium methoxide or other strong nucleophiles.

Major Products:

    Oxidation: 2,4,6-Trinitrobenzoic acid.

    Reduction: 2,4,6-Triaminobenzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4,6-Trinitrobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: It is employed in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Research is ongoing to explore its potential as a precursor for the development of new therapeutic agents.

    Industry: It is used in the production of explosives and other high-energy materials due to its high nitrogen content and energetic properties.

Mechanism of Action

The mechanism of action of 2,4,6-Trinitrobenzaldehyde involves its reactivity with nucleophiles and electrophiles. The nitro groups are electron-withdrawing, making the benzene ring highly reactive towards nucleophilic attack. The aldehyde group can undergo various transformations, including oxidation and reduction, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

    2,4,6-Trinitrotoluene (TNT): Similar in structure but with a methyl group instead of an aldehyde group.

    2,4,6-Trinitrobenzoic acid: Similar but with a carboxylic acid group instead of an aldehyde group.

    2,4,6-Triaminobenzaldehyde: Similar but with amino groups instead of nitro groups.

Uniqueness: 2,4,6-Trinitrobenzaldehyde is unique due to the presence of both nitro and aldehyde groups, which confer high reactivity and versatility in chemical syntheses. Its ability to undergo multiple types of reactions makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2,4,6-trinitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H3N3O7/c11-3-5-6(9(14)15)1-4(8(12)13)2-7(5)10(16)17/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFUMAYINFTNSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C=O)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060550
Record name Benzaldehyde, 2,4,6-trinitro-
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Molecular Weight

241.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

606-34-8
Record name 2,4,6-Trinitrobenzaldehyde
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Record name Benzaldehyde, 2,4,6-trinitro-
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Record name Benzaldehyde, 2,4,6-trinitro-
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Record name Benzaldehyde, 2,4,6-trinitro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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